molecular formula C11H13BrFN B13716022 1-(3-Bromo-4-methylbenzyl)-3-fluoroazetidine

1-(3-Bromo-4-methylbenzyl)-3-fluoroazetidine

Cat. No.: B13716022
M. Wt: 258.13 g/mol
InChI Key: VAJPMKULMIKOCB-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methylbenzyl)-3-fluoroazetidine is an organic compound that features a benzyl group substituted with bromine and methyl groups, attached to a fluoroazetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-methylbenzyl)-3-fluoroazetidine typically involves multiple steps. One common approach is the free radical bromination of 4-methylbenzyl alcohol to introduce the bromine atom at the desired position . This is followed by nucleophilic substitution reactions to introduce the fluoroazetidine ring . The reaction conditions often involve the use of N-bromosuccinimide (NBS) for bromination and various nucleophiles for substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-methylbenzyl)-3-fluoroazetidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups at the benzylic position .

Scientific Research Applications

1-(3-Bromo-4-methylbenzyl)-3-fluoroazetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methylbenzyl)-3-fluoroazetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromo-4-methylbenzyl)-3-fluoroazetidine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties. The fluoroazetidine ring adds to its uniqueness by providing a rigid and reactive framework for various applications .

Properties

Molecular Formula

C11H13BrFN

Molecular Weight

258.13 g/mol

IUPAC Name

1-[(3-bromo-4-methylphenyl)methyl]-3-fluoroazetidine

InChI

InChI=1S/C11H13BrFN/c1-8-2-3-9(4-11(8)12)5-14-6-10(13)7-14/h2-4,10H,5-7H2,1H3

InChI Key

VAJPMKULMIKOCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CN2CC(C2)F)Br

Origin of Product

United States

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